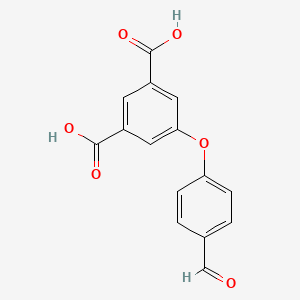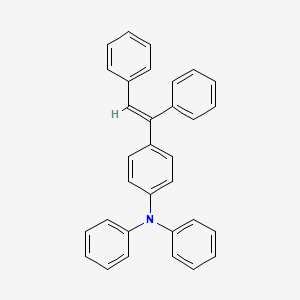
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diphenylvinyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline typically involves the reaction of diphenylacetylene with aniline derivatives under specific conditions. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of large quantities of the compound with minimal impurities. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenylimidazole: Shares structural similarities but differs in its heterocyclic core.
Diphenylcyclopropenone: Another aromatic compound with distinct reactivity and applications.
Tetraphenylethylene: Known for its aggregation-induced emission properties.
Uniqueness
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties
Properties
Molecular Formula |
C32H25N |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[(E)-1,2-diphenylethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N/c1-5-13-26(14-6-1)25-32(27-15-7-2-8-16-27)28-21-23-31(24-22-28)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H/b32-25+ |
InChI Key |
DLINWORGAUMKEA-WGPBWIAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


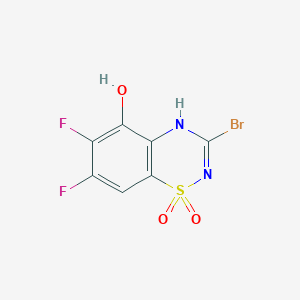

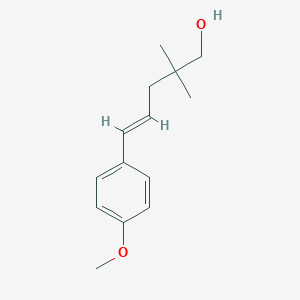

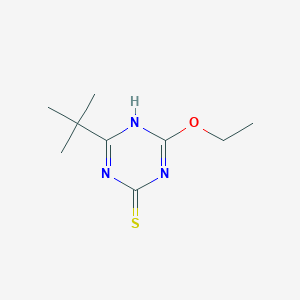

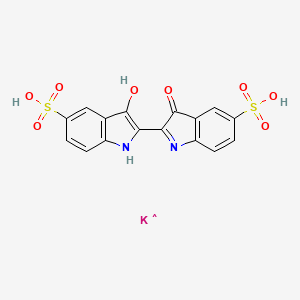
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
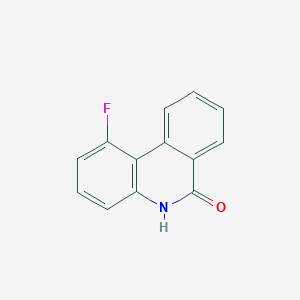

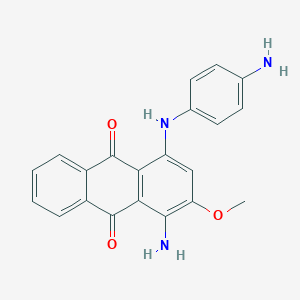
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
